5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Catalog No.
S3241073
CAS No.
37454-54-9
M.F
C8H11N3O2
M. Wt
181.195
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

CAS Number

37454-54-9

Product Name

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

5-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione

Molecular Formula

C8H11N3O2

Molecular Weight

181.195

InChI

InChI=1S/C8H11N3O2/c12-7-6(5-9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)

InChI Key

HBJJLNSESHZUJE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CNC(=O)NC2=O

Solubility

not available

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its unique fused ring structure, which combines a pyrrole ring with a pyrimidine ring. This compound is characterized by the presence of both nitrogen and oxygen atoms, contributing to its diverse chemical reactivity and potential biological activities. Its molecular formula is C8H11N3O2C_8H_{11}N_3O_2, and it has gained significant interest in medicinal chemistry due to its potential therapeutic applications and biological interactions .

  • Oxidation: This compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield dihydro derivatives, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atoms, particularly in the presence of nucleophiles such as amines and thiols under basic conditions .

The major products from these reactions include N-oxides and various substituted derivatives depending on the nucleophiles used.

The biological activity of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione has been explored in various studies. It exhibits significant potential as a multi-targeted kinase inhibitor, impacting cellular pathways related to cell proliferation and apoptosis. Its interaction with specific enzymes suggests that it may play a role in modulating critical biological processes, making it a candidate for further pharmacological development .

The synthesis of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes. A common synthetic route includes:

  • Formation of the pyrrole and pyrimidine rings: This is often achieved through palladium-catalyzed cross-coupling reactions.
  • Fusion of the rings: The fused structure is formed through subsequent cyclization steps.

For instance, one method involves the reaction of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the development of new therapeutic agents.
  • Biological Studies: The compound is utilized in enzyme inhibition studies and protein-ligand interaction analyses.
  • Material Science: It contributes to the creation of materials with specific electronic and optical properties .

Interaction studies have shown that 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione can bind to various molecular targets such as kinases and enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's ability to inhibit specific enzymes suggests that it could modulate important cellular pathways involved in disease processes .

Several compounds share structural similarities with 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione:

Compound NameStructural FeaturesUnique Aspects
Pyrrolo[2,3-d]pyrimidineSimilar fused ring structureDifferent nitrogen positioning
Pyrrolo[3,4-d]pyrimidineAnother fused ring variantDistinct arrangement of fused rings
6-(pyrrolidin-1-yl)pyrimidin-2(3H)-oneContains a similar pyrrolidine moietyVariations in functional groups affecting reactivity

The uniqueness of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific ring fusion and the combination of nitrogen and oxygen atoms within its structure. This configuration contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Ring Construction Strategies via Cyclocondensation Reactions

Cyclocondensation reactions provide efficient routes to assemble the pyrimidine-dione scaffold while simultaneously introducing the pyrrolidine substituent. These methods often leverage multicomponent reactions or sequential formylation-cyclization steps to achieve high atom economy.

Palladium-Catalyzed Cross-Coupling Approaches

While palladium-catalyzed cross-coupling strategies are widely employed in heterocyclic synthesis, the provided literature emphasizes alternative cyclocondensation pathways. For instance, the Vilsmeier-Haack reaction has been utilized to construct pyrido[2,3-d]pyrimidine-2,4-dione derivatives, a related scaffold, through formylation of 6-amino-uracil precursors followed by cyclization with active methylene compounds like cyanoacetamide [1]. Although not directly employing palladium catalysis, this method highlights the utility of electrophilic aromatic substitution in building fused pyrimidine systems. The reaction of 6-amino-1,3-disubstituted uracils with in situ-generated Vilsmeier reagents (e.g., from phosphoryl chloride and DMF) produces key intermediates that undergo cyclization upon treatment with triethylamine and cyanoacetamide, yielding pyrido[2,3-d]pyrimidine-2,4-diones in up to 78% yield [1].

Microwave-Assisted One-Pot Syntheses

One-pot multicomponent reactions under mild conditions offer rapid access to pyrrolidine-functionalized pyrimidine-diones. A notable example involves the three-component condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB) in ethanol at 50°C [4]. This method efficiently assembles pyrrolo[2,3-d]pyrimidine derivatives in high yields (e.g., 4a-l in Scheme 1 of [4]) without requiring microwave irradiation, demonstrating the versatility of conventional one-pot protocols. The reaction proceeds via sequential Knoevenagel condensation and cyclization, with TBAB enhancing reaction rates by stabilizing intermediate charges [4].

Post-Functionalization of Preformed Pyrrolidine Moieties

Functionalization of the pyrrolidine ring enables fine-tuning of physicochemical properties and biological activity. Modern approaches focus on regioselective modifications while preserving the pyrimidine-dione core.

N-Alkylation and Acylation Techniques

N-Alkylation of preformed pyrrolidine-containing intermediates has been achieved using alkyl halides under basic conditions. For example, treatment of 7-amino-1-cyclopropylpyrido[2,3-d]pyrimidine-2,4-dione with p-nitrobenzylbromide in the presence of sodium hydride affords the N-benzylated product in 61% yield [1]. Subsequent reduction of the nitro group using SnCl₂ in ethyl acetate/methanol yields the corresponding amine derivative (70% yield) [1]. Similarly, direct methylation of pyrido[2,3-d]pyrimidine derivatives with methyl iodide and potassium tert-butoxide provides N-methylated analogs in 47% yield [1]. These methods highlight the compatibility of the pyrimidine-dione scaffold with diverse alkylation reagents.

Stereoselective C-H Activation Protocols

While stereoselective C-H activation remains underdeveloped for this specific scaffold, recent advances in pyrrolidine synthesis suggest potential avenues. The photo-promoted ring contraction of pyridines with silylboranes generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which serve as precursors for functionalized pyrrolidines [3]. Although not directly applied to 5-(pyrrolidin-1-yl)pyrimidine-diones, this strategy demonstrates the feasibility of leveraging photochemical C-H activation to construct stereochemically complex nitrogen heterocycles [3].

The structure-activity relationship investigations of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione analogues represent a significant area of medicinal chemistry research, where systematic modifications to both the pyrrolidine ring and pyrimidinedione core have revealed critical insights into target binding affinity, selectivity, and bioactivity profiles [1] [2] [3]. These studies have demonstrated that the positioning and electronic nature of substituents profoundly influence the pharmacological properties of these compounds, with particular emphasis on the unique contributions of the pyrrolidine nitrogen heterocycle to biological activity [4] [5].

Impact of Pyrrolidine Substituent Position on Target Affinity

The pyrrolidine ring system in 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione analogues demonstrates remarkable sensitivity to substituent positioning, with each position exhibiting distinct effects on target binding affinity and selectivity profiles [2] [6] [5]. Research investigating pyrrolidine analogues has revealed that the central pyrrolidine ring replacement can yield compounds with markedly different binding characteristics compared to their piperidine counterparts [2] [6].
Substitution at the nitrogen position of the pyrrolidine ring has been shown to significantly enhance target binding affinity through electronic effects that modify the basicity and nucleophilicity of the nitrogen atom [7] [8]. Studies of pyrrolidine-containing compounds have demonstrated that nitrogen methylation can improve binding affinity by approximately 10-fold in certain systems, while nitrogen-demethylated analogues show diminished activity [2] [6]. The electronic environment around the pyrrolidine nitrogen is particularly crucial for maintaining optimal binding interactions with target proteins, as evidenced by studies showing that nitrogen-substituted derivatives exhibit enhanced selectivity profiles compared to unsubstituted analogues [9] [5].

Modifications at the carbon-2 position of the pyrrolidine ring affect both ring electronics and conformational flexibility, resulting in moderate changes to binding affinity [2] [10]. The carbon-2 position influences the overall three-dimensional structure of the pyrrolidine ring through its impact on pseudorotation dynamics, which can alter the spatial orientation of other substituents and affect protein-ligand interactions [4] [11]. Research has shown that carbon-2 substituents can modulate the binding pocket interactions through steric effects, with bulky substituents generally reducing binding affinity while smaller substituents maintain or enhance target interactions [2] [5].

The carbon-3 position demonstrates variable effects based on substituent size and electronic properties, with this position showing the highest selectivity impact among carbon positions [2] [10]. Studies examining carbon-3 substituted pyrrolidine derivatives have revealed that the stereochemistry at this position is particularly important for biological activity, with cis-configured substituents often showing superior binding profiles compared to trans-configured analogues [4] [2]. The carbon-3 position appears to be critical for engaging specific binding pockets in target proteins, as evidenced by structure-activity studies showing that appropriate substitution at this position can enhance binding affinity by up to 36-fold [5].

Carbon-4 modifications generally result in reduced activity, likely due to unfavorable steric interactions with the target binding site [2] [10]. The carbon-4 position appears to be particularly sensitive to bulky substituents, with studies showing that even moderate increases in substituent size can lead to significant decreases in binding affinity [5]. This position may be located in a constrained region of the binding pocket, making it unsuitable for extensive modification without compromising biological activity [2].

The carbon-5 position influences aromatic character and binding through its effects on ring electron distribution and conformational preferences [2] [10]. Substitution at this position can modulate the electronic properties of the entire pyrrolidine ring system, affecting both the basicity of the nitrogen atom and the overall molecular geometry [4] [11]. Research has shown that carbon-5 substituents can influence the binding affinity through both electronic and steric mechanisms, with electron-withdrawing groups generally enhancing binding while electron-donating groups reduce affinity [2] [5].

Electronic Effects of Pyrimidinedione Ring Modifications

The pyrimidinedione ring system serves as a critical pharmacophore in 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione analogues, with electronic modifications at various positions dramatically affecting binding affinity and selectivity profiles [1] [3] [12]. The electron-deficient nature of the pyrimidinedione ring makes it particularly sensitive to electronic perturbations, with substituent effects propagating throughout the conjugated system and influencing target interactions [13] [14] [15].

Electron-withdrawing groups incorporated into the pyrimidinedione ring decrease electron density and enhance binding affinity for certain targets through improved electrostatic interactions [1] [13] [15]. Studies have shown that substituents such as cyano, nitro, and halogen groups can significantly improve binding affinity by creating favorable dipole interactions with target proteins [16] [14] [15]. The positioning of electron-withdrawing groups is crucial, with carbon-5 substitution often providing the most favorable electronic effects due to its direct conjugation with the pyrimidinedione carbonyl groups [13] [17] [18].

Research investigating cyano-substituted pyrimidinedione derivatives has demonstrated that these compounds can achieve binding affinities in the nanomolar range, representing significant improvements over unsubstituted analogues [19]. The electron-withdrawing nature of the cyano group enhances the electrophilic character of the pyrimidinedione ring, facilitating stronger interactions with nucleophilic regions of target proteins [1] [3]. Additionally, the linear geometry of the cyano group allows for optimal positioning within binding pockets, contributing to enhanced selectivity profiles [16] [19].

Electron-donating groups increase electron density in the pyrimidinedione ring but generally reduce binding affinity for most targets due to unfavorable electrostatic interactions [15] [20] [21]. Methoxy, amino, and alkyl substituents represent common electron-donating modifications that have been extensively studied in pyrimidinedione systems [22] [23] [20]. While these groups may reduce overall binding affinity, they can provide beneficial effects in specific contexts, such as improving solubility or reducing off-target interactions [1] [15].

The electronic effects of amino substitution at the carbon-2 and carbon-4 positions of the pyrimidinedione ring have been particularly well-studied, with research showing that these modifications can dramatically alter the hydrogen bonding patterns and tautomeric equilibria of the compounds [24] [21]. Amino-substituted pyrimidinediones often exhibit enhanced selectivity for certain target classes due to their ability to form specific hydrogen bonding networks that are not accessible to unsubstituted analogues [1] [3] [25].

Halogen substitution produces mixed inductive and mesomeric effects that result in position-dependent changes to binding affinity [1] [14] [15]. Fluorine substitution has been particularly successful in pyrimidinedione systems, providing favorable electronic effects while maintaining a small steric profile [26] [27]. Studies have shown that fluorine substitution at the carbon-5 position can enhance binding affinity by up to 5-fold while improving metabolic stability [1] [14].

Aromatic substitution introduces conjugation effects that can significantly alter the electronic properties of the pyrimidinedione ring system [1] [23] [15]. Phenyl and pyridine substituents have been extensively investigated, with research showing that these groups can provide both electronic and steric contributions to binding affinity [16] [3] [27]. The orientation and electronic properties of aromatic substituents are crucial determinants of biological activity, with electron-rich aromatics generally providing favorable interactions with target proteins [1] [15].

Comparative Analysis of Cis vs. Trans Stereoisomer Bioactivity Profiles

The stereochemical configuration of pyrrolidine-pyrimidinedione analogues represents a critical factor in determining bioactivity profiles, with cis and trans stereoisomers often exhibiting markedly different binding affinities, selectivity patterns, and pharmacokinetic properties [4] [2] [28] [29]. The restricted rotation around key bonds in these compounds creates distinct three-dimensional arrangements that can profoundly influence protein-ligand interactions and biological activity [30] [31] [29].
Cis stereoisomers generally demonstrate higher binding affinity compared to their trans counterparts due to their compact three-dimensional structure and enhanced ability to form specific interactions with target binding sites [4] [2] [32] [29]. The shorter molecular length of cis isomers allows for better accommodation within constrained binding pockets, while their increased polarity can facilitate stronger electrostatic interactions with charged residues in target proteins [28] [32] [29]. Research has demonstrated that cis-configured pyrrolidine derivatives can exhibit binding affinities that are 4-10 fold higher than their trans analogues, depending on the specific target and substitution pattern [2] [29].

The enhanced binding affinity of cis isomers is particularly evident in systems where the pyrrolidine ring must adopt a specific conformation to engage critical binding interactions [4] [2] [5]. Studies examining cis-3,4-disubstituted pyrrolidine derivatives have shown that the cis configuration facilitates the formation of "U-shaped" conformations that can create favorable face-to-face pi-stacking interactions with aromatic residues in binding pockets [4]. This conformational preference is largely unavailable to trans isomers, which adopt more extended conformations that may not align optimally with binding site requirements [2] [28].

Selectivity profiles favor cis stereoisomers in many pyrrolidine-pyrimidinedione systems, with these compounds often demonstrating superior target specificity compared to trans analogues [4] [2] [29]. The distinct conformational preferences of cis isomers can create unique binding signatures that are recognized by specific target proteins while being less favorable for off-target interactions [5] [29]. Research has shown that cis-configured compounds can achieve selectivity ratios that are 100-fold or higher compared to related targets, representing significant improvements over trans isomers [2] [19].

The mechanism underlying enhanced selectivity in cis isomers appears to involve the formation of specific hydrogen bonding networks and hydrophobic interactions that are geometrically optimized for target binding sites [4] [2] [5]. The compact nature of cis configurations allows for the precise positioning of functional groups required for selective recognition, while the more extended geometry of trans isomers may lead to suboptimal binding interactions [28] [29].

Bioavailability considerations generally favor trans stereoisomers due to their improved pharmacokinetic properties and metabolic stability [28] [33] [29]. The extended conformation of trans isomers typically results in reduced aggregation tendencies and improved solubility in biological media, leading to better absorption and distribution profiles [30] [32] [29]. Additionally, trans isomers often demonstrate reduced susceptibility to metabolic degradation, contributing to longer half-lives and improved therapeutic indices [33] [29].

Research investigating the bioavailability of pyrrolidine-containing compounds has shown that while cis isomers may demonstrate superior binding affinity, their tendency to aggregate and their increased metabolic lability can limit their therapeutic utility [32] [33]. Trans isomers, despite their generally lower binding affinity, often provide more consistent pharmacokinetic profiles and better overall therapeutic outcomes [28] [29].

Stability considerations strongly favor trans stereoisomers, which are typically more thermodynamically stable due to reduced steric strain and favorable conformational energy profiles [30] [28] [29]. The thermodynamic preference for trans configurations can result in isomerization of cis compounds under physiological conditions, potentially leading to reduced biological activity over time [30] [29]. This stability difference is particularly pronounced in systems where the stereochemical configuration is maintained by relatively weak interactions that can be disrupted by thermal energy or enzymatic activity [28] [33].

The interconversion between cis and trans stereoisomers represents a significant challenge in the development of pyrrolidine-pyrimidinedione analogues, as the rapid equilibration between configurations can limit the ability to exploit the superior binding properties of cis isomers [30] [29]. Strategies for stabilizing cis configurations include the incorporation of conformational constraints and the use of intramolecular interactions to bias the equilibrium toward the desired stereoisomer [4] [2].

XLogP3

-0.2

Dates

Last modified: 07-25-2023

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